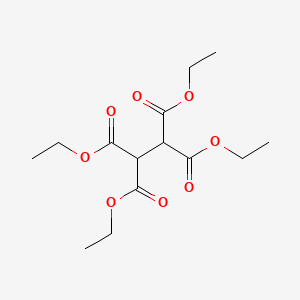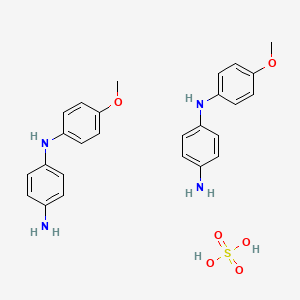
Cinoctramide
Descripción general
Descripción
Cinoctramida es un compuesto químico con la fórmula molecular C19H27NO4 . Es conocido por su papel como intermedio en la síntesis farmacéutica . El compuesto se caracteriza por su forma sólida de color amarillo claro a amarillo y tiene un peso molecular de 333.42 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La cinoctramida se puede sintetizar mediante una serie de reacciones químicas que implican la condensación de 3,4,5-trimetoxibenzaldehído con 1-azocan-1-il-propan-2-ona en condiciones específicas . La reacción generalmente requiere un catalizador básico y se lleva a cabo en un solvente orgánico como etanol o metanol.
Métodos de producción industrial: En entornos industriales, la producción de cinoctramida implica reactores químicos a gran escala donde los reactivos se mezclan y calientan bajo condiciones controladas. La mezcla de reacción se purifica luego utilizando técnicas como la cristalización o la cromatografía para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: La cinoctramida se somete a varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertirla en derivados de alcohol.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica para formar diferentes derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se pueden usar nucleófilos como aminas o tioles en condiciones básicas.
Principales productos: Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y diversos derivados sustituidos .
Aplicaciones Científicas De Investigación
La cinoctramida tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Medicina: La cinoctramida se explora por sus posibles aplicaciones terapéuticas, incluido su papel en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción de la cinoctramida implica su interacción con dianas moleculares específicas en los sistemas biológicos. Se cree que ejerce sus efectos modulando la actividad de ciertas enzimas y receptores, lo que lleva a cambios en los procesos celulares. Las vías y dianas exactas todavía están bajo investigación, pero se sabe que interactúa con componentes del sistema inmunitario .
Comparación Con Compuestos Similares
La cinoctramida se puede comparar con otros compuestos similares como:
Cinnamidas: Estos compuestos comparten un marco estructural similar y son conocidos por su actividad antimicrobiana.
Cinnamatos: Estos compuestos también tienen un núcleo cinamoílico y se estudian por sus actividades biológicas.
Unicidad: Su capacidad de someterse a varias reacciones químicas y formar diversos derivados lo convierte en un compuesto valioso en la investigación farmacéutica .
Lista de Compuestos Similares:
- Cinnamidas
- Cinnamatos
- Derivados de trimetoxifenilo
Propiedades
IUPAC Name |
(E)-1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-22-16-13-15(14-17(23-2)19(16)24-3)9-10-18(21)20-11-7-5-4-6-8-12-20/h9-10,13-14H,4-8,11-12H2,1-3H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGVCMGGLSOVIQ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1,1'-Biphenyl]-2,3',4-triol](/img/structure/B1606247.png)





![4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL](/img/structure/B1606254.png)


